molecular formula C₁₃H₁₇D₄ClN₂O₂ B1157189 Procaine-d4 Hydrochloride

Procaine-d4 Hydrochloride

Cat. No.: B1157189
M. Wt: 276.8
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Procaine and Deuterated Derivatives

The historical foundation of procaine-d4 hydrochloride traces back to the pioneering work of German chemist Alfred Einhorn, who first synthesized procaine in 1905 at the University of Munich. Einhorn's breakthrough came during an era when the medical community was actively seeking alternatives to cocaine, which despite its effectiveness as a local anesthetic, presented significant concerns regarding toxicity and addiction potential. The development of procaine, marketed under the trade name Novocain, represented a revolutionary advancement in pharmaceutical chemistry, as it provided a safer and more reliable anesthetic option that quickly became the standard for local anesthesia procedures.

Einhorn's methodical approach to creating procaine involved extensive structural modifications based on the cocaine molecule, ultimately leading to the synthesis of what he initially termed "new cocaine" or Novocain from the Latin "nov-" meaning "new" and "-caine," a common ending for alkaloids used as anesthetics. The introduction of procaine into clinical practice was facilitated by German surgeon Heinrich Braun in the same year, marking the beginning of a new era in anesthetic medicine that would dominate surgical and dental procedures for nearly five decades.

The evolution toward deuterated derivatives of procaine represents a more recent development in pharmaceutical research, emerging from the broader field of isotope chemistry that gained momentum following Harold Urey's discovery of deuterium in 1931. The concept of deuterated drugs, including this compound, began to take shape in the 1970s when the first United States patents for deuterated molecules were granted. This progression reflected the growing understanding of how isotopic substitution could enhance analytical capabilities and provide deeper insights into drug metabolism and pharmacokinetic properties.

Significance in Scientific Research and Development

This compound holds substantial importance in contemporary scientific research, particularly in the fields of analytical chemistry and pharmaceutical development. The compound serves as an essential tool for researchers investigating metabolic pathways, drug interactions, and pharmacokinetic profiles through sophisticated analytical techniques. The incorporation of deuterium atoms creates distinct spectroscopic signatures that enable precise tracking and quantification in complex biological systems, making it invaluable for studies requiring high analytical sensitivity and specificity.

The research applications of this compound extend beyond simple analytical tracking to encompass fundamental investigations into drug metabolism mechanisms. Studies utilizing high-performance liquid chromatography tandem mass spectrometry have demonstrated the compound's utility in simultaneous determination protocols, where its isotopic labeling provides enhanced selectivity and reduced analytical interference. These capabilities prove particularly valuable in research focusing on para-aminobenzoic acid metabolism, a primary breakdown product of procaine that plays crucial roles in various biological processes.

In the broader context of pharmaceutical research, this compound represents part of a growing trend toward deuterated drug development, where isotopic substitution potentially offers improved pharmacokinetic properties through altered metabolic rates. The kinetic isotope effect associated with deuterium substitution can significantly influence how drugs are processed in biological systems, leading to potential improvements in drug efficacy, duration of action, and reduced metabolic burden. This research direction has gained considerable attention from pharmaceutical companies and academic institutions seeking to develop next-generation therapeutic compounds with enhanced properties.

The significance of this compound in research is further enhanced by its role in investigating neural mechanisms and neurotransmitter modulation. Research has explored the compound's effects on water exchange through cellular membranes, providing insights into fundamental cellular processes and potential therapeutic mechanisms beyond traditional anesthetic applications. These investigations contribute to a broader understanding of how local anesthetics interact with biological systems at the molecular level.

Chemical Classification and Nomenclature

This compound belongs to the chemical classification of deuterated local anesthetics within the broader category of amino ester compounds. The systematic nomenclature for this compound reflects its complex structure and isotopic modifications, with the International Union of Pure and Applied Chemistry name being 2-(diethylamino)ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate hydrochloride. This comprehensive naming convention clearly indicates both the structural features and the specific positions where deuterium substitution has occurred.

Table 1: Comparative Chemical Properties of Procaine and this compound

Property Procaine Hydrochloride This compound
Molecular Formula C₁₃H₂₁ClN₂O₂ C₁₃H₁₇D₄ClN₂O₂
Molecular Weight 272.77 g/mol 276.79 g/mol
Deuterium Positions None 2,3,5,6 on benzene ring
InChI Key HCBIBCJNVBAKAB-UHFFFAOYSA-N HCBIBCJNVBAKAB-VBMPRCAQSA-N

The chemical structure of this compound maintains the essential functional groups that define its parent compound while incorporating strategic deuterium substitutions. The molecule consists of a para-aminobenzoic acid moiety connected through an ester linkage to a diethylaminoethanol chain, with the hydrochloride salt formation providing enhanced stability and solubility characteristics. The deuterium atoms are specifically positioned at the 2,3,5,6 positions of the benzene ring, creating a symmetrical pattern of isotopic substitution that preserves the compound's chemical reactivity while altering its physical properties.

Alternative nomenclature systems recognize this compound through various chemical databases and research platforms. The compound appears in chemical literature under synonymous designations including [1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate hydrochloride, reflecting different approaches to describing the deuterium positioning. The PubChem database assigns specific compound identification numbers to distinguish between different isotopic variants, with this compound receiving distinct entries that facilitate precise chemical identification and database searches.

The chemical classification also encompasses the compound's relationship to other deuterated pharmaceutical agents and its position within the broader family of stable isotope-labeled compounds used in research applications. This classification system enables researchers to identify structurally related compounds and access relevant chemical and biological data through systematic database searches and chemical informatics platforms.

Deuterium Labeling in Chemical Research

Deuterium labeling in this compound represents a sophisticated application of isotope chemistry that provides unique advantages in chemical research and analytical applications. The substitution of hydrogen atoms with deuterium creates measurable differences in chemical and physical properties while preserving the essential biological activity of the parent compound. This isotopic modification enables researchers to distinguish labeled compounds from their natural counterparts using various analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry.

The strategic placement of deuterium atoms in this compound follows established principles of isotopic labeling that maximize analytical utility while minimizing structural perturbation. The four deuterium atoms incorporated into positions 2,3,5,6 of the benzene ring create a symmetric labeling pattern that produces characteristic spectroscopic signatures without significantly altering the compound's chemical reactivity or biological properties. This positioning strategy ensures that the labeled compound can serve as an effective internal standard or tracer in analytical studies while maintaining chemical behavior comparable to the unlabeled parent molecule.

Table 2: Deuterium Labeling Effects on Molecular Properties

Property Hydrogen Variant Deuterium Variant Change
Atomic Mass 1.008 amu 2.014 amu +100.6%
Bond Strength C-H bond C-D bond +10-15%
Vibrational Frequency Higher Lower -27% typical
NMR Chemical Shift Standard Isotope shifted Measurable difference

The applications of deuterium labeling in this compound research extend across multiple analytical domains, including metabolic studies, pharmacokinetic investigations, and mechanistic research. In metabolic studies, the deuterium label enables precise tracking of the compound through biological systems, allowing researchers to distinguish between administered drug and endogenous compounds with similar structures. This capability proves particularly valuable in understanding how procaine and its metabolites are processed, distributed, and eliminated from biological systems.

Advanced analytical techniques benefit significantly from the deuterium labeling in this compound, with mass spectrometry applications showing enhanced sensitivity and specificity for quantitative measurements. The mass difference introduced by deuterium substitution creates distinct mass spectral patterns that enable accurate quantification even in complex biological matrices. Similarly, nuclear magnetic resonance applications utilize the different magnetic properties of deuterium to provide complementary structural and dynamic information that enhances overall analytical capabilities.

Properties

Molecular Formula

C₁₃H₁₇D₄ClN₂O₂

Molecular Weight

276.8

Synonyms

4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester Hydrochloride-d4;  2-Diethylaminoethyl p-Aminobenzoate Hydrochloride-d4;  Allocaine-d4;  Aminocaine-d4;  Anadolor-d4;  Anesthesol-d4;  Anestil-d4;  Atoxicocaine-d4;  Bernacaine-d4;  Cetain-d4;  Chlorocaine-d4;  Di

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1.1 Mechanism of Action

Procaine-d4 hydrochloride functions as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting action potential generation and propagation. This mechanism is crucial for its application in pain management during medical procedures. Additionally, it has been shown to interact with N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors, which may enhance its analgesic effects and influence neurotransmission pathways .

1.2 Isotopic Labeling in Research

The deuteration of procaine allows for precise tracking in metabolic studies. This compound's isotopic labeling facilitates the investigation of drug metabolism and pharmacokinetics without altering the compound's biological activity. This feature is particularly valuable in pharmacological studies where understanding metabolic pathways is essential .

Clinical Case Studies

2.1 Dental Anesthesia

A notable case study highlighted the successful use of procaine hydrochloride (the non-deuterated form) in a dental procedure for a patient with a history of allergic reactions to amide-type anesthetics. The patient underwent treatment with procaine after negative allergy tests, demonstrating its effectiveness and safety in clinical settings where other anesthetics are contraindicated . Although this study does not specifically address this compound, it underscores the clinical relevance of procaine derivatives in anesthesia.

2.2 Antiviral Properties

Recent research has indicated that procaine hydrochloride exhibits antiviral properties against pathogens such as Influenza A virus (IAV) and SARS-CoV-2. In vitro studies demonstrated that both procaine hydrochloride and its prodrug ProcCluster® significantly reduced viral loads by inhibiting phospholipase activity and affecting the release of progeny viruses . These findings suggest potential applications for this compound in antiviral therapies, although further research is necessary to confirm these effects.

Comparative Analysis with Other Local Anesthetics

This compound shares similarities with other local anesthetics but offers unique advantages due to its isotopic labeling. The following table compares procaine-d4 with other common local anesthetics:

Compound Name Chemical Formula Unique Features
ProcaineC13H18N2O2Parent compound; widely used local anesthetic
LidocaineC14H22N2OAmide local anesthetic; longer duration of action
TetracaineC15H24N2OPotent local anesthetic; used in spinal anesthesia
BenzocaineC9H11NO2Topical anesthetic; rapid onset
This compound C13H21ClN2O2Deuterated form; enhanced stability for research applications

Comparison with Similar Compounds

Structural and Chemical Properties
Compound Molecular Formula Deuterium Substitution Key Functional Groups Melting Point (°C)
Procaine-d4 Hydrochloride C₁₃H₂₀D₄N₂O₂·HCl 4 H → D substitutions Ester, aromatic amine Not reported
Procaine Hydrochloride C₁₃H₂₁N₂O₂·HCl None Ester, aromatic amine 154–158
Procainamide Hydrochloride C₁₃H₂₂ClN₃O None Amide, aromatic amine 165–169
Dimethocaine-d4 Hydrochloride C₁₆H₂₇ClN₂O₂ 4 H → D substitutions Ester, dimethylamino group Not reported

Key Differences :

  • Functional Groups : Procaine-d4 and Procaine HCl share an ester linkage, whereas Procainamide HCl replaces the ester with an amide group, altering its stability and biological activity .
  • Deuterium Effects: Procaine-d4 and Dimethocaine-d4 incorporate deuterium to slow metabolic breakdown, unlike their non-deuterated counterparts .

Insights :

  • Procaine-d4’s high purity (99.07%) makes it superior for quantitative analytical workflows compared to Procainamide HCl (≥98%) .
  • Non-deuterated Procaine HCl is validated in pharmacopoeial assays (e.g., nitrite titration), while deuterated versions lack such regulatory recognition .
Pharmacokinetic and Metabolic Profiles
Compound Metabolism Rate Half-Life Key Metabolic Pathways
This compound Slower Extended Esterase hydrolysis (reduced)
Procaine Hydrochloride Fast Short Rapid hydrolysis by esterases
Procainamide Hydrochloride Moderate Moderate Hepatic acetylation

Deuterium Isotope Effect :

  • Deuteration in Procaine-d4 decreases enzymatic hydrolysis rates, extending its half-life compared to Procaine HCl .
  • Procainamide’s amide group resists hydrolysis, leading to slower hepatic clearance than Procaine HCl .
Regulatory and Pricing Considerations
Compound Regulatory Status Price (per mg)
This compound Research use only 312.00 €
Procaine Hydrochloride USP/Pharmaceutical grade 0.12–24.00 €
Procainamide Hydrochloride FDA-approved (antiarrhythmic) 150.00–300.00 €

Market Position :

  • Procaine-d4’s high cost reflects its niche application in isotopic labeling, contrasting with the affordable, bulk-scale production of non-deuterated Procaine HCl .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Procaine-d4 Hydrochloride in experimental samples?

  • Methodological Guidance :

  • Identification : Use sodium hydroxide test solution (TS) to observe characteristic reactions, such as precipitation or color changes, as outlined in pharmacopeial protocols. For example, mixing the sample with dilute hydrochloric acid and water can trigger responses specific to primary aromatic amines via qualitative tests .
  • Quantification : Employ UV-Vis spectroscopy (λmax ~295 nm) to measure absorbance, calibrated against a standard curve. High-performance liquid chromatography (HPLC) with deuterium-specific detectors (e.g., mass spectrometry) is critical for distinguishing Procaine-d4 from non-deuterated analogs .

Q. How should researchers ensure the stability of this compound during storage and handling in laboratory settings?

  • Methodological Guidance :

  • Store the compound at -20°C in airtight, light-protected containers to prevent deuterium exchange and degradation. Stability assessments should include periodic purity checks (e.g., HPLC or nuclear magnetic resonance spectroscopy) over ≥5 years, as batch-specific certificates of analysis (CoA) provide baseline data .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the DNA-demethylating mechanisms of this compound in cellular models?

  • Methodological Guidance :

  • In vitro assays : Treat cell lines (e.g., cancer or stem cells) with Procaine-d4 and measure global DNA methylation via bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP-seq). Compare results with non-deuterated Procaine to assess isotopic effects.
  • Target identification : Use affinity purification coupled with mass spectrometry (AP-MS) to identify protein interactors, such as DNA methyltransferases (DNMTs) or histone modifiers. Dose-response studies can clarify time-dependent effects due to its slow onset .

Q. How can pharmacokinetic parameters such as onset and duration of action be systematically evaluated for this compound in preclinical studies?

  • Methodological Guidance :

  • In vivo models : Administer Procaine-d4 to rodents via intravenous or oral routes and collect plasma/tissue samples at timed intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterated metabolites.
  • Data modeling : Apply non-compartmental analysis (NCA) to calculate half-life (t½) and area under the curve (AUC). Compare with Procaine hydrochloride to assess deuterium’s impact on metabolic stability .

Q. What strategies are recommended for resolving contradictions in DNA demethylation data obtained from this compound across different experimental models?

  • Methodological Guidance :

  • Meta-analysis : Aggregate data from multiple studies and stratify by variables like cell type, dosage, and exposure duration. Use statistical tools (e.g., ANOVA or mixed-effects models) to identify confounding factors.
  • Mechanistic validation : Perform knock-down/knock-out experiments (e.g., CRISPR/Cas9 targeting DNMTs) to determine if observed demethylation is directly mediated by Procaine-d4 or secondary pathways .

Q. In what ways can this compound’s multi-target interactions with epigenetic modifiers be investigated using combinatorial pharmacological assays?

  • Methodological Guidance :

  • Synergy screens : Combine Procaine-d4 with inhibitors of histone deacetylases (HDACs) or other epigenetic drugs in dose-matrix experiments. Quantify synergistic effects using the Chou-Talalay method.
  • Pathway analysis : Use RNA sequencing (RNA-seq) or chromatin immunoprecipitation (ChIP-seq) to map transcriptional and epigenetic changes. Cross-reference results with databases like KEGG or Reactome to identify impacted pathways .

Key Considerations for Experimental Design

  • Data Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of animal models, sample sizes, and statistical methods .
  • Literature Review : Prioritize peer-reviewed studies from databases like PubMed and Web of Science, supplemented by gray literature (e.g., technical reports) for unpublished data .

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